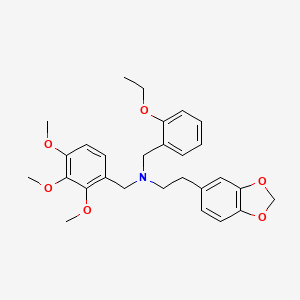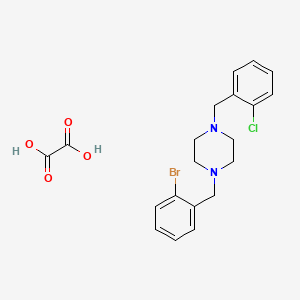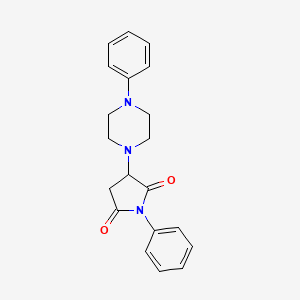![molecular formula C21H24O4 B5232505 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)
4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde is a chemical compound that belongs to the class of organic compounds known as benzaldehydes. It is a yellowish liquid with a molecular formula of C23H26O4 and a molecular weight of 370.45 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde is not fully understood. However, it is believed to exert its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in the body.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in the body. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which help to scavenge ROS in the body.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde in lab experiments is its high potency and specificity. It exhibits potent anti-inflammatory and antioxidant effects, making it an ideal candidate for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of using this compound is its high cost and limited availability, which may hinder its widespread use in lab experiments.
Future Directions
Several future directions can be explored in the study of 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde. One of the potential areas of research is the development of new drugs for the treatment of various inflammatory diseases, such as arthritis, asthma, and cancer. Additionally, further studies can be conducted to investigate the mechanism of action of this compound and its potential applications in other fields, such as agrochemicals and materials science.
Synthesis Methods
The synthesis of 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde involves several steps. The first step is the preparation of 4-hydroxybenzaldehyde, which is then reacted with 4-chloro-2-methoxyphenol to form 4-(4-chloro-2-methoxyphenoxy)benzaldehyde. This intermediate is then reacted with allyl bromide and potassium carbonate to form 4-(4-allyloxy-2-methoxyphenoxy)benzaldehyde. Finally, the compound is reacted with 1,4-butanediol and potassium carbonate to form 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde.
Scientific Research Applications
4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde has been extensively studied for its potential applications in various fields of science. One of the significant applications of this compound is in medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases, such as arthritis, asthma, and cancer.
properties
IUPAC Name |
4-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-6-17-9-12-20(21(15-17)23-2)25-14-5-4-13-24-19-10-7-18(16-22)8-11-19/h3,7-12,15-16H,1,4-6,13-14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKZKUDODEYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Allyl-2-methoxyphenoxy)butoxy]benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-furylmethyl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5232431.png)
![N-mesityl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5232433.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5232441.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5232450.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-isobutoxybenzamide](/img/structure/B5232459.png)

![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-methyl-N-(4-pyridinylmethyl)thiourea](/img/structure/B5232495.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)
![4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5232503.png)


![1-(4-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5232517.png)

![3-fluoro-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}benzamide](/img/structure/B5232529.png)